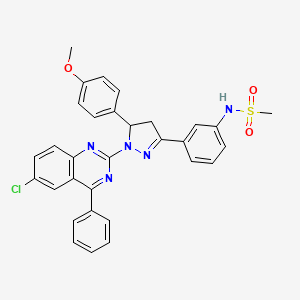

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of organic compounds with significant pharmaceutical and agricultural applications. The compound can serve as a precursor for the synthesis of various pyrazole derivatives. These derivatives are synthesized through reactions such as silver-mediated [3 + 2] cycloadditions, which provide functionalized pyrazoles under mild conditions with excellent functional group tolerance .

Catalysis in Organic Reactions

The pyrazole core of the compound can act as a ligand in catalytic cycles, enhancing the efficiency of reactions. For instance, it can be involved in palladium-catalyzed coupling reactions, providing N-arylpyrazoles in very good yields . This application is crucial in developing pharmaceuticals and fine chemicals.

Antileishmanial and Antimalarial Agents

Compounds with a pyrazole moiety have shown potential as antileishmanial and antimalarial agents. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which could suggest similar applications for the compound due to its structural similarity .

Cytotoxic Agents for Cancer Research

The pyrazole-containing compound has the potential to be used in cancer research as a cytotoxic agent. Derivatives of this compound have exhibited in vitro cytotoxic efficiency with IC50 values indicating their effectiveness against cancer cells .

Development of Smoothened Antagonists

The compound’s derivatives can be used in the synthesis of smoothened antagonists, which are important in the field of dermatology for hair inhibition. This application is particularly relevant for conditions like hirsutism .

N-Arylation of Nitrogen-Containing Heterocycles

The compound can be used in the selective N-arylation of nitrogen-containing heterocycles with aryl halides. This process is facilitated by the presence of copper powder and is significant in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-14(7-19-22(11)12-5-3-2-4-6-12)16(24)20-9-13(10-20)21-15(23)8-18-17(21)25/h2-7,13H,8-10H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXUNDQGENWBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2935083.png)

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2935084.png)

![3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2935085.png)

![2-[Furan-2-ylmethyl-(1-methyl-3-propan-2-ylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2935086.png)

![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)